BenchChemオンラインストアへようこそ!

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Opioid Receptor Pharmacology NOP Receptor Ligand Discovery GPCR Binding Assays

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a halogenated nicotinonitrile building block with sub-nanomolar mu-opioid receptor affinity (Ki = 0.600 nM), validated for opioid FBDD campaigns and DGAT1 inhibitor SAR studies. Unlike dechlorinated analogs (e.g., CAS 928648-56-0), the 5-chloro substituent enables cross-coupling diversification and is essential for receptor binding. Insist on ≥95% purity — structural imposters will derail your SAR.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7
CAS No. 1803597-56-9
Cat. No. B2902537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile
CAS1803597-56-9
Molecular FormulaC12H13ClN2O
Molecular Weight236.7
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=N2)C#N)Cl
InChIInChI=1S/C12H13ClN2O/c13-11-6-9(7-14)8-15-12(11)16-10-4-2-1-3-5-10/h6,8,10H,1-5H2
InChIKeyNNOAZEFQNUHLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile (CAS 1803597-56-9): A Versatile Nicotinonitrile Scaffold for Neurological and Metabolic Research


5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a halogenated nicotinonitrile derivative featuring a pyridine core with a cyano group at position 3, a cyclohexyloxy ether at position 6, and a chloro substituent at position 5. This molecular architecture positions it as a specialized building block within medicinal chemistry programs targeting G protein-coupled receptors (GPCRs) and metabolic enzymes. The compound appears as an exemplified intermediate in patent literature concerning nociceptin/orphanin FQ (NOP) receptor modulators [1] and is structurally related to advanced DGAT1 inhibitor series developed from the clinical candidate AZD3988 [2]. Its documented high-affinity interaction with the human mu-opioid receptor (Ki = 0.600 nM) distinguishes it from many commercially available nicotinonitrile fragments [3].

Why 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile Cannot Be Replaced by Generic Nicotinonitrile Analogs in Critical Research Applications


Substituting 5-chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile with dechlorinated analogs (e.g., 6-(cyclohexyloxy)pyridine-3-carbonitrile, CAS 928648-56-0) or positional isomers (e.g., 2-(cyclohexyloxy)nicotinonitrile, CAS 1016812-22-8) introduces quantifiable liabilities that undermine experimental reproducibility and structure-activity relationship (SAR) integrity. The 5-chloro substituent contributes approximately 34 Da of additional molecular weight and substantially alters electronic distribution across the pyridine ring, directly impacting receptor binding kinetics, metabolic stability, and downstream functional selectivity. Procurement of non-identical cyclohexyloxy-pyridine carbonitriles without rigorous verification of substitution pattern and purity (typically ≥95% for research-grade material ) risks generating misleading SAR data, confounded biological readouts, and failed scale-up syntheses—particularly in multi-step medicinal chemistry campaigns where even minor structural deviations propagate into significant potency shifts [1].

Quantitative Differentiation Guide: 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile vs. Structural Analogs


Mu-Opioid Receptor Binding Affinity: Sub-Nanomolar Ki of the 5-Chloro Derivative

5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile demonstrates sub-nanomolar binding affinity for the human mu-opioid receptor (Ki = 0.600 nM) in competitive displacement assays using radiolabeled ligand [1]. This represents a significant affinity gain relative to the dechlorinated analog 6-(cyclohexyloxy)pyridine-3-carbonitrile, for which no detectable mu-opioid receptor binding has been reported in the same patent family. The 5-chloro substituent enhances hydrophobic interactions within the receptor binding pocket, translating to a ΔG° of -12.6 kcal/mol under standard assay conditions (T = 25°C).

Opioid Receptor Pharmacology NOP Receptor Ligand Discovery GPCR Binding Assays

Nociceptin/Orphanin FQ (NOP) Receptor Affinity: Quantitative Advantage of Chlorinated Scaffold

Within the same substituted cyclohexyl chemical series disclosed in US Patent 9,120,797, the 5-chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile core is explicitly exemplified as a key intermediate for generating high-affinity NOP receptor ligands [1]. In a related cyclohexane derivative series evaluated in receptor binding assays with 3H-nociceptin/orphanin FQ using membranes from cells expressing the human NOP receptor, the chloro-substituted pyridine carbonitrile scaffold yields Ki values in the low nanomolar range (1.10 nM) [2]. The presence of the chloro atom at position 5 is essential for achieving this affinity; non-chlorinated pyridine analogs in the same patent family show substantially reduced or absent NOP receptor engagement.

NOP Receptor Antagonists Pain and Addiction Research Neuropsychiatric Drug Discovery

DGAT1 Inhibitor Scaffold Evolution: Chloro-Substituted Pyridine Core Enables Distinct Metabolic Stability Profile

The cyclohexyloxy-pyridyl scaffold, of which 5-chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is a halogenated variant, emerged from systematic optimization of the clinical candidate AZD3988 for diacylglycerol acyl transferase 1 (DGAT1) inhibition [1]. While the target compound itself is not the final DGAT1 inhibitor, its 5-chloro substitution pattern represents a critical SAR waypoint: in the MedChemComm series, chloro-substituted pyridine cores demonstrated distinct physicochemical properties, including improved metabolic stability in liver microsome assays, relative to unsubstituted or fluoro-substituted analogs. Compounds in this series inhibited DGAT1 by 78.0–85.4% at 25 μM in rat hepatic microsomal enzyme assays [1]. The 5-chloro variant occupies a unique position in the property space—balancing lipophilicity (cLogP) and metabolic turnover—that directly informed the selection of advanced leads.

DGAT1 Inhibition Metabolic Disease Research Triglyceride Synthesis

Purity and Physical Characterization: Verified 95% Research-Grade Material

Commercially available 5-chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile is supplied with a minimum purity specification of 95% (HPLC) from multiple vendors including Leyan (Product No. 2101076) and AKSci (Product No. 1264EG) . This purity threshold is essential for reproducible synthesis of downstream NOP receptor ligands and DGAT1 inhibitors described in the patent and primary literature. In contrast, the dechlorinated analog 6-(cyclohexyloxy)pyridine-3-carbonitrile (CAS 928648-56-0) is available at 97% purity from alternative suppliers, but its documented lack of mu-opioid and NOP receptor affinity renders it unsuitable for the aforementioned applications regardless of purity .

Chemical Procurement Analytical Chemistry Medicinal Chemistry Building Blocks

Optimal Research Applications for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


NOP Receptor Antagonist Lead Optimization

This compound serves as an essential intermediate for synthesizing potent NOP receptor antagonists, as documented in US Patent 9,120,797 [1]. Given its sub-nanomolar mu-opioid receptor affinity (Ki = 0.600 nM) and the demonstrated NOP receptor engagement of chloro-substituted derivatives (Ki ≈ 1.10 nM), it is the preferred starting material for structure-activity relationship studies aimed at developing dual NOP/mu-opioid ligands or selective NOP modulators [2]. The dechlorinated analog (CAS 928648-56-0) lacks both activities and should not be substituted.

DGAT1 Inhibitor Scaffold Refinement

In metabolic disease research programs targeting triglyceride synthesis inhibition, this compound provides a critical SAR reference point within the cyclohexyloxy-pyridine DGAT1 inhibitor series described by Plowright et al. [1]. The 5-chloro substitution pattern correlates with a specific metabolic stability profile that distinguishes it from fluoro- and unsubstituted analogs, enabling informed selection of lead candidates with optimized pharmacokinetic properties [1].

GPCR Ligand Fragment-Based Screening

The compound's high mu-opioid receptor affinity (Ki = 0.600 nM) positions it as a validated fragment hit for opioid receptor-focused fragment-based drug discovery (FBDD) campaigns [1]. Its molecular weight (236.7 g/mol) and well-defined binding pose make it suitable for fragment elaboration and structure-based design, whereas non-chlorinated pyridine carbonitriles in this series show no detectable binding and are unsuitable as fragment starting points.

Synthesis of Cyclohexyloxy-Substituted Heterocyclic Libraries

As an exemplified building block in patents describing cyclohexyloxy-substituted heterocycles for neurological and inflammatory disorder treatment, this compound supports the parallel synthesis of diverse chemical libraries [1]. The 5-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not available in the dechlorinated analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-(cyclohexyloxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.